methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a carbamate group, a sulfonamide group, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxy-3,5-diisopropylbenzenesulfonamide with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the sulfonamide group would produce amines.
Scientific Research Applications
Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: Its unique structure allows for exploration as a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The phenolic hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-(4-hydroxyphenyl)sulfamoyl)phenyl)carbamate: Lacks the diisopropyl groups, which may affect its binding affinity and specificity.
Methyl (4-(N-(4-hydroxy-3,5-dimethylphenyl)sulfamoyl)phenyl)carbamate: Contains methyl groups instead of isopropyl groups, potentially altering its chemical reactivity and biological activity.
Uniqueness
Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate is unique due to the presence of diisopropyl groups, which can enhance its hydrophobic interactions and binding specificity. This structural feature may contribute to its potential as a selective inhibitor in biochemical applications.
Properties
IUPAC Name |
methyl N-[4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-12(2)17-10-15(11-18(13(3)4)19(17)23)22-28(25,26)16-8-6-14(7-9-16)21-20(24)27-5/h6-13,22-23H,1-5H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLTWQZNGGRCST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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